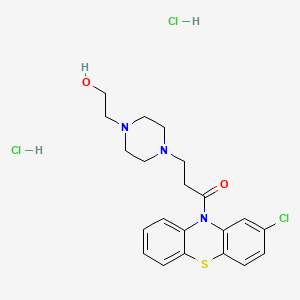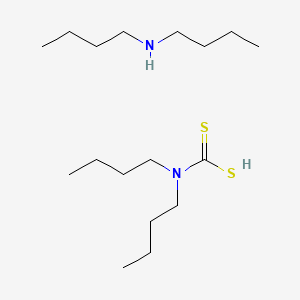
Dibutylammonium dibutyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylammonium dibutyldithiocarbamate is an organic compound known for its unique chemical properties and applications. It is commonly used as a chemical intermediate in the synthesis of other organic compounds and has applications in various industrial processes. The compound is typically a colorless to pale yellow oily liquid that is soluble in organic solvents such as alcohols, ketones, and ethers but insoluble in water .
准备方法
Synthetic Routes and Reaction Conditions
Dibutylammonium dibutyldithiocarbamate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of an alcohol solvent. The reaction typically involves dissolving dibutylamine in an anhydrous ether or ethanol solution, followed by the addition of carbon disulfide at low temperatures. The mixture is then stirred and gradually warmed to room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
Dibutylammonium dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and other electrophiles.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Various substituted dithiocarbamates.
科学研究应用
Dibutylammonium dibutyldithiocarbamate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized as a stabilizer in the production of rubber and plastics, and as a corrosion inhibitor
作用机制
The mechanism of action of dibutylammonium dibutyldithiocarbamate involves its ability to form stable complexes with metal ions. These complexes can inhibit various biological processes, such as proteasome activity and RNA/DNA synthesis, leading to cell apoptosis. The compound’s sulfur atoms play a crucial role in binding to metal ions, enhancing its effectiveness in various applications .
相似化合物的比较
Similar Compounds
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
Uniqueness
Dibutylammonium dibutyldithiocarbamate is unique due to its strong chelating ability and stability in forming metal complexes. This property makes it particularly useful in applications requiring robust and stable metal-ligand interactions, such as in catalysis and material science .
属性
CAS 编号 |
2391-80-2 |
|---|---|
分子式 |
C9H19NS2.C8H19N C17H38N2S2 |
分子量 |
334.6 g/mol |
IUPAC 名称 |
N-butylbutan-1-amine;dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2.C8H19N/c1-3-5-7-10(9(11)12)8-6-4-2;1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3,(H,11,12);9H,3-8H2,1-2H3 |
InChI 键 |
YPQOCKOIFRNBQW-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCCCC.CCCCN(CCCC)C(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


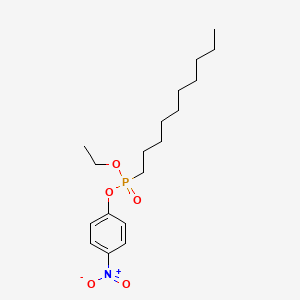


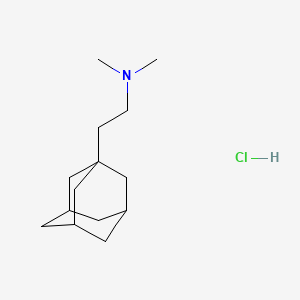
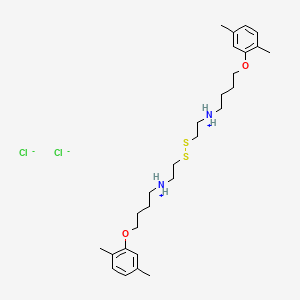
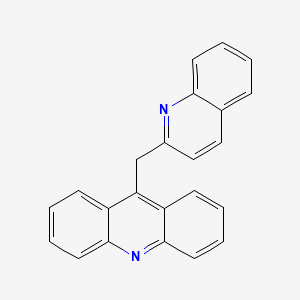
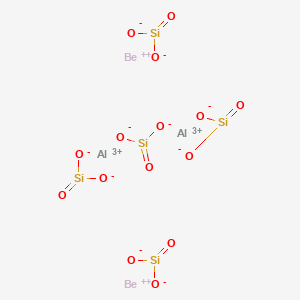
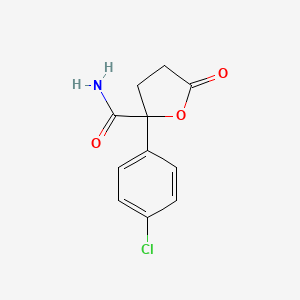
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
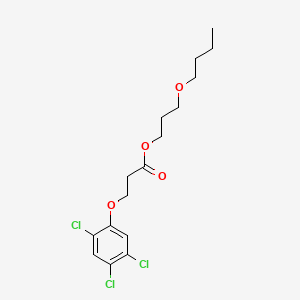
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)

